molecular formula C18H15NO B10879397 1-((o-Tolylimino)methyl)naphthalen-2-ol CAS No. 62581-60-6

1-((o-Tolylimino)methyl)naphthalen-2-ol

Cat. No.: B10879397
CAS No.: 62581-60-6
M. Wt: 261.3 g/mol
InChI Key: DHMQBAZAQAXKEX-UHFFFAOYSA-N
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Description

1-((o-Tolylimino)methyl)naphthalen-2-ol is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((o-Tolylimino)methyl)naphthalen-2-ol typically involves the condensation of o-toluidine with 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((o-Tolylimino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((o-Tolylimino)methyl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((o-Tolylimino)methyl)naphthalen-2-ol involves its ability to form complexes with metal ions. The compound’s Schiff base structure allows it to coordinate with metal ions through nitrogen and oxygen atoms. This coordination can lead to fluorescence enhancement, making it useful in detecting metal ions like aluminum .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((o-Tolylimino)methyl)naphthalen-2-ol is unique due to its high selectivity and sensitivity towards aluminum ions. This makes it particularly useful in environmental and biological applications where aluminum detection is crucial .

Properties

CAS No.

62581-60-6

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-[(2-methylphenyl)iminomethyl]naphthalen-2-ol

InChI

InChI=1S/C18H15NO/c1-13-6-2-5-9-17(13)19-12-16-15-8-4-3-7-14(15)10-11-18(16)20/h2-12,20H,1H3

InChI Key

DHMQBAZAQAXKEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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